molecular formula C17H18ClN3S B5846647 4-(2-chlorophenyl)-N-phenyl-1-piperazinecarbothioamide

4-(2-chlorophenyl)-N-phenyl-1-piperazinecarbothioamide

Cat. No. B5846647
M. Wt: 331.9 g/mol
InChI Key: BHVMHHCLCSBBTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-chlorophenyl)-N-phenyl-1-piperazinecarbothioamide, also known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CPP is a piperazine derivative that belongs to the class of phenylpiperazine compounds. It has been studied for its potential use in the treatment of various neurological disorders, such as depression, anxiety, and schizophrenia.

Mechanism of Action

The exact mechanism of action of 4-(2-chlorophenyl)-N-phenyl-1-piperazinecarbothioamide is not fully understood. However, it is believed to act by modulating the activity of several neurotransmitter systems in the brain. 4-(2-chlorophenyl)-N-phenyl-1-piperazinecarbothioamide has been shown to increase the levels of serotonin and dopamine in the brain, which are both involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
4-(2-chlorophenyl)-N-phenyl-1-piperazinecarbothioamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which can lead to an improvement in mood and behavior. 4-(2-chlorophenyl)-N-phenyl-1-piperazinecarbothioamide has also been shown to have anxiolytic and antipsychotic effects, making it a promising candidate for the treatment of anxiety and schizophrenia.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(2-chlorophenyl)-N-phenyl-1-piperazinecarbothioamide in lab experiments is its high affinity for several neurotransmitter receptors. This makes it a useful tool for studying the role of these receptors in various neurological disorders. However, one limitation is that 4-(2-chlorophenyl)-N-phenyl-1-piperazinecarbothioamide has a relatively short half-life, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 4-(2-chlorophenyl)-N-phenyl-1-piperazinecarbothioamide. One area of research is the development of more potent and selective 4-(2-chlorophenyl)-N-phenyl-1-piperazinecarbothioamide analogs. Another area of research is the investigation of the potential use of 4-(2-chlorophenyl)-N-phenyl-1-piperazinecarbothioamide in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 4-(2-chlorophenyl)-N-phenyl-1-piperazinecarbothioamide and its effects on neurotransmitter systems in the brain.
Conclusion:
In conclusion, 4-(2-chlorophenyl)-N-phenyl-1-piperazinecarbothioamide is a promising compound that has gained significant attention in scientific research due to its potential therapeutic properties. It has been studied for its potential use in the treatment of various neurological disorders, such as depression, anxiety, and schizophrenia. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-(2-chlorophenyl)-N-phenyl-1-piperazinecarbothioamide have been discussed in this paper. Further research is needed to fully understand the potential of 4-(2-chlorophenyl)-N-phenyl-1-piperazinecarbothioamide as a therapeutic agent.

Synthesis Methods

The synthesis of 4-(2-chlorophenyl)-N-phenyl-1-piperazinecarbothioamide involves the reaction of 1-(2-chlorophenyl)piperazine with thiocarbonyl diimidazole and phenyl isothiocyanate. The reaction takes place in the presence of a solvent such as dichloromethane or chloroform. The yield of 4-(2-chlorophenyl)-N-phenyl-1-piperazinecarbothioamide obtained from this reaction is typically around 60-70%.

Scientific Research Applications

4-(2-chlorophenyl)-N-phenyl-1-piperazinecarbothioamide has been extensively studied for its potential use in the treatment of neurological disorders. It has been shown to have an affinity for several neurotransmitter receptors, including the serotonin and dopamine receptors. This makes it a promising candidate for the treatment of depression, anxiety, and schizophrenia.

properties

IUPAC Name

4-(2-chlorophenyl)-N-phenylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3S/c18-15-8-4-5-9-16(15)20-10-12-21(13-11-20)17(22)19-14-6-2-1-3-7-14/h1-9H,10-13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHVMHHCLCSBBTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)C(=S)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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